

Technical Support Center: Uniform Dyeing with Disperse Orange 62

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Compound of Interest

Compound Name: Disperse orange 62

Cat. No.: B12361856

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Disperse Orange 62** in their experiments. Our aim is to facilitate uniform and reproducible dyeing outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Disperse Orange 62** and what are its primary applications?

Disperse Orange 62 (C.I. 11239) is a single azo disperse dye known for its dark orange shade.^[1] It is classified as a high-temperature (S-type) dye, making it suitable for dyeing hydrophobic fibers like polyester. Its primary applications include high-temperature exhaust dyeing, thermosol pad dyeing, and printing.^{[2][3]}

Q2: What are the key chemical properties of **Disperse Orange 62**?

Property	Value
Molecular Formula	C ₂₅ H ₂₁ Cl ₂ N ₅ O ₄ ^[4]
Molecular Weight	526.37 g/mol ^[4]
CAS Number	58051-95-9 ^[4]
Appearance	Orange grain ^[3]

Q3: What is the role of a leveling agent in dyeing with **Disperse Orange 62**?

Leveling agents are crucial for achieving uniform coloration with disperse dyes like **Disperse Orange 62**.^[4] They are surfactants that help to:

- Control dye uptake: They temporarily compete with the dye for sites on the fiber, slowing down the initial rapid absorption and allowing for a more even distribution.^[5]
- Promote dye migration: They facilitate the movement of dye molecules from areas of high concentration to areas of low concentration on the fiber surface, correcting initial unevenness.^[5]
- Improve dye dispersion: Some leveling agents also help to keep the dye particles evenly dispersed in the dyebath, preventing aggregation and spotting.^[6]

Q4: What is the difference between a leveling agent and a dispersing agent?

While both are important for successful disperse dyeing, they have distinct primary functions:

- Dispersing agents are added to the dyebath to ensure that the water-insoluble disperse dye particles are finely and uniformly distributed, preventing clumping.^[6]
- Leveling agents primarily act on the fiber and the dye-fiber interaction to control the rate of dyeing and promote even color deposition.^[4]

Q5: What are the recommended dyeing conditions for **Disperse Orange 62**?

Disperse Orange 62 is a high-temperature dye, and optimal results are typically achieved under the following conditions:

Parameter	Recommended Range
Dyeing Temperature	125°C - 135°C[6]
pH of Dyebath	4.5 - 5.5 (acidic)[1]
Leveling Agent	0.5 - 2.0 g/L (depending on the agent and desired shade)
Dispersing Agent	1.0 - 2.0 g/L[7]
Liquor Ratio	1:5 to 1:20[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester with **Disperse Orange 62**.

Issue 1: Uneven Dyeing (Shade Variation, Streaks, or Patches)

- Potential Cause A: Improper Temperature Control
 - Symptom: Irregular patches or streaks of varying color depth.
 - Solution: Ensure a slow and steady rate of temperature rise, typically 1-2°C per minute, especially in the critical temperature range of 80°C to 130°C. Maintain the final dyeing temperature consistently for the recommended duration.
- Potential Cause B: Incorrect pH of the Dyebath
 - Symptom: Overall shade is lighter or darker than expected, or there are color inconsistencies. The stability of **Disperse Orange 62** is best in a weakly acidic medium.[3]
 - Solution: Before adding the dye, adjust the pH of the dyebath to 4.5-5.5 using acetic acid. Monitor the pH throughout the dyeing process, as it can drift.[1]
- Potential Cause C: Inadequate Leveling Agent
 - Symptom: Rapid, uneven initial dye uptake leading to blotchiness.

- Solution: Use an appropriate high-temperature leveling agent at a concentration of 0.5-2.0 g/L. The exact concentration will depend on the specific leveling agent, the depth of the desired shade, and the liquor ratio.
- Potential Cause D: Poor Dye Dispersion
 - Symptom: Small, dark spots or specks on the fabric surface.
 - Solution: Ensure the dye is properly pre-dispersed before adding it to the dyebath. Use a high-quality dispersing agent at a concentration of 1.0-2.0 g/L to maintain a stable dispersion throughout the dyeing process.[\[7\]](#)
- Potential Cause E: Water Hardness
 - Symptom: Inconsistent dyeing results and potential for dye precipitation. Calcium and magnesium ions in hard water can interfere with dispersing agents.[\[10\]](#)[\[11\]](#)
 - Solution: Use deionized or softened water for the dyebath. If not possible, add a sequestering agent to chelate the metal ions.[\[11\]](#)

Issue 2: Poor Color Fastness (Color Bleeds or Fades)

- Potential Cause A: Incomplete Removal of Surface Dye
 - Symptom: Color bleeds during washing or rubbing.
 - Solution: After dyeing, perform a thorough reduction clearing process to remove any unfixed dye from the fiber surface. This typically involves treating the fabric with a solution of sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes, followed by rinsing and neutralization.[\[2\]](#)[\[12\]](#)
- Potential Cause B: Incorrect Dyeing Temperature or Time
 - Symptom: Poor wash fastness due to insufficient dye penetration and fixation.
 - Solution: Ensure the dyeing temperature reaches and is maintained at the recommended level (typically 130°C) for an adequate duration (usually 30-60 minutes) to allow for proper diffusion of the dye into the polyester fiber.[\[1\]](#)

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with **Disperse Orange 62**

This protocol outlines a standard procedure for dyeing polyester fabric in a laboratory setting.

Materials:

- Polyester fabric
- **Disperse Orange 62**
- High-temperature leveling agent
- Dispersing agent
- Acetic acid (to adjust pH)
- Sodium hydrosulfite (for reduction clearing)
- Caustic soda (for reduction clearing)
- Deionized water

Equipment:

- High-temperature laboratory dyeing machine
- Beakers and graduated cylinders
- pH meter
- Stirring rods
- Drying oven

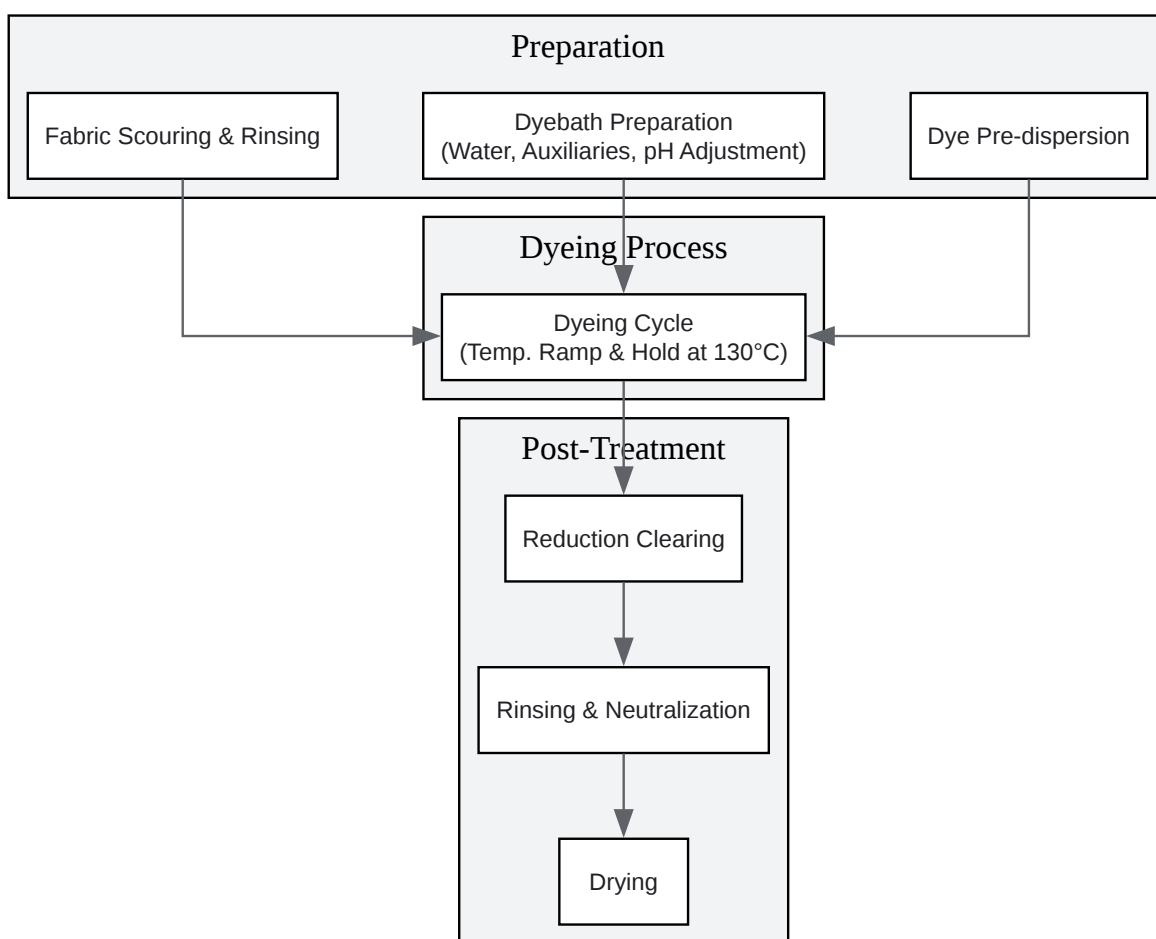
Procedure:

- Fabric Preparation:

- Thoroughly scour the polyester fabric to remove any impurities, oils, or sizing agents.
- Rinse the fabric with deionized water and allow it to dry.
- Dyebath Preparation:
 - Set the liquor ratio (e.g., 1:10).
 - Fill the dyeing vessel with the required amount of deionized water.
 - Add the dispersing agent (e.g., 1.0 g/L) and leveling agent (e.g., 1.0 g/L) to the water and stir until dissolved.
 - Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
- Dye Dispersion:
 - Separately, create a paste of the required amount of **Disperse Orange 62** with a small amount of warm water and a little of the dispersing agent solution from the dyebath.
 - Add this pre-dispersed dye to the dyebath with continuous stirring.
- Dyeing Cycle:
 - Immerse the polyester fabric in the dyebath at approximately 60°C.
 - Raise the temperature to 130°C at a rate of 1-2°C per minute.
 - Hold the temperature at 130°C for 45-60 minutes.
 - Cool the dyebath down to 70°C.
- Reduction Clearing:
 - Drain the dyebath.
 - Prepare a fresh bath with sodium hydrosulfite (e.g., 2 g/L) and caustic soda (e.g., 2 g/L).
 - Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[\[2\]](#)

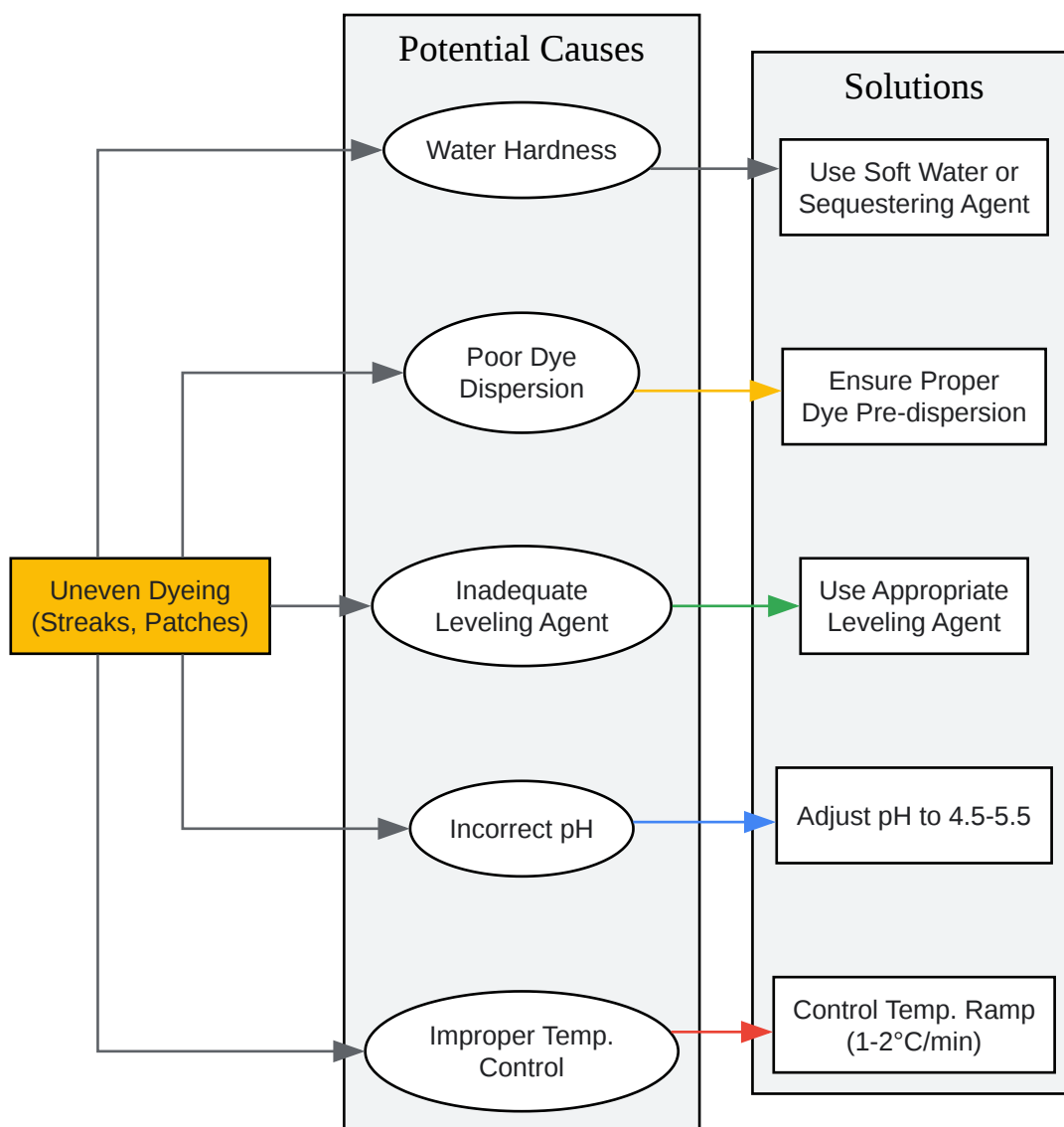
- Final Rinsing and Drying:
 - Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
 - Neutralize with a weak solution of acetic acid if necessary.
 - Dry the dyed fabric in an oven or by air.

Diagrams



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Caption: Experimental workflow for dyeing polyester with **Disperse Orange 62**.



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Caption: Troubleshooting logic for uneven dyeing with **Disperse Orange 62**.

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